beta-1-Indazolealanine

tryptophan analog regiochemistry NMR structural assignment

beta-1-Indazolealanine (BIZA, CAS 102293-15-2) is a synthetic, non-canonical L-amino acid in which the indole ring of L-tryptophan is replaced by an indazole heterocycle attached at the 1-N position of the alanine β-carbon. It has the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol, bearing a single stereocenter with (S)-configuration at the α-carbon.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 102293-15-2
Cat. No. B028010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-1-Indazolealanine
CAS102293-15-2
Synonymseta-1-indazole-L-alanine
beta-1-indazolealanine
BIZA
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2CC(C(=O)O)N
InChIInChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15)/t8-/m0/s1
InChIKeyVXGGDWZWROEXQG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-1-Indazolealanine (CAS 102293-15-2): A Regiospecifically N1-Linked Tryptophan Analog for Non-Canonical Amino Acid Research and Procurement


beta-1-Indazolealanine (BIZA, CAS 102293-15-2) is a synthetic, non-canonical L-amino acid in which the indole ring of L-tryptophan is replaced by an indazole heterocycle attached at the 1-N position of the alanine β-carbon [1]. It has the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol, bearing a single stereocenter with (S)-configuration at the α-carbon . The compound was first reported in 1986 as the product of an enzymatic β-replacement reaction catalyzed by the tryptophan synthase α₂β₂ complex from Escherichia coli, using L-serine and indazole as substrates [1]. It is classified under the MeSH category of Indazoles and is assigned the unique MeSH ID C047992 [2]. Unlike the natural L-tryptophan, which is one of the 22 proteinogenic amino acids, beta-1-indazolealanine is not genetically encoded and serves exclusively as a research tool compound for probing tryptophan-dependent biochemical pathways and for incorporation into engineered proteins [1].

Why Generic Substitution Among Indazole-Containing Tryptophan Analogs Fails: The Critical Role of Regiospecific N1 vs. C3 Attachment in beta-1-Indazolealanine


Indazole-containing tryptophan analogs are not interchangeable. The site of covalent attachment between the alanine β-carbon and the indazole ring fundamentally determines the compound's molecular recognition properties, enzyme substrate behavior, and potential biological activity. beta-1-Indazolealanine (BIZA) bears the indazole ring linked through its 1-N position, a regiospecific connectivity confirmed by rigorous ¹H- and ¹³C-NMR assignment [1]. In contrast, the structurally isomeric 3-indazolealanine (Tryptazan, CAS 526-30-7) features indazole attachment at the C3 position, analogous to natural L-tryptophan [2]. This single-atom connectivity shift—from N1 to C3—alters the hydrogen-bonding capacity, electron distribution, steric presentation, and the compound's ability to serve as either a substrate or inhibitor of tryptophan-metabolizing enzymes such as tryptophan synthase, indoleamine 2,3-dioxygenase (IDO1), and tryptophan hydroxylase [1][3]. Generic substitution between these positional isomers without experimental validation of functional equivalence therefore carries a high risk of irreproducible results in biochemical assays, protein engineering campaigns, and metabolic pathway studies.

Quantitative Evidence Guide: beta-1-Indazolealanine vs. L-Tryptophan and 3-Indazolealanine (Tryptazan)


Regiospecific 1-N-Indazole Attachment in beta-1-Indazolealanine vs. 3-C Attachment in L-Tryptophan and Tryptazan

beta-1-Indazolealanine is uniquely characterized by covalent attachment of the indazole ring at the 1-N position to the alanine β-carbon. This was determined through careful assignment of ¹H- and ¹³C-NMR signals using several NMR techniques, which conclusively demonstrated that the β-carbon of the product alanine moiety was bound to the 1-N-position of the indazole ring [1]. This represents the first documented example of the tryptophan synthase-catalyzed β-replacement reaction occurring at any position other than the 3-position of indole analogs [1]. In contrast, L-tryptophan features indole attachment at the 3-C position, and the isomeric 3-indazolealanine (Tryptazan, CAS 526-30-7) similarly bears the indazole at the 3-C position, as confirmed by its distinct IUPAC name α-amino-1H-indazole-3-propanoic acid [2].

tryptophan analog regiochemistry NMR structural assignment indazole isomer beta-replacement reaction

Increased Lipophilicity of beta-1-Indazolealanine (LogP ≈ 1.15–1.35) vs. L-Tryptophan (LogP ≈ –1.1) Drives Differential Membrane Partitioning

beta-1-Indazolealanine exhibits markedly higher lipophilicity than L-tryptophan. The predicted LogP for beta-1-indazolealanine is reported as 1.14850 (ChemSrc/ACD/Labs) and 1.35 (ChemSpider/ACD/Labs Percepta) , compared to L-tryptophan's XLogP of approximately –1.1 to –1.27 [1]. This represents a LogP increase of approximately 2.3–2.6 log units, indicating that beta-1-indazolealanine is over 100-fold more lipophilic than L-tryptophan. The topological polar surface area (tPSA) of beta-1-indazolealanine is 81.14 Ų , modestly higher than L-tryptophan's 79.11 Ų [1], suggesting that the increased lipophilicity is driven primarily by the reduced hydrogen-bonding capacity of the indazole N1 linkage rather than by surface area changes.

LogP lipophilicity polar surface area physicochemical property tryptophan analog

Enzymatic Substrate Specificity: Indazole Accepted by Tryptophan Synthase Despite 2-Nitrogen Heteroatom in the Pyrazole Ring

The tryptophan synthase α₂β₂ complex from E. coli catalyzes the β-replacement reaction of L-serine with indazole to produce beta-1-indazolealanine, demonstrating that the enzyme tolerates a nitrogen atom at the 2-position of the indole ring (i.e., the pyrazole ring of indazole) [1]. This contrasts with the native reaction, which uses indole (no heteroatom at the 2-position) and L-serine to produce L-tryptophan [2]. The acceptance of indazole as a substrate is notable because the introduction of the 2-N heteroatom alters both the electronic character and hydrogen-bonding profile of the heterocycle, yet the enzyme's active site accommodates this change while maintaining catalytic competence. However, the 1986 primary report did not provide kinetic parameters (k_cat, K_m) for the indazole reaction in direct comparison with the native indole reaction, limiting the ability to quantify catalytic efficiency differences [1].

tryptophan synthase substrate specificity indazole indole analog enzymatic synthesis

Complete Multimodal Structural Validation of beta-1-Indazolealanine: Mass Spectrometry, Elemental Analysis, ¹H-NMR, and ¹³C-NMR

The identity of beta-1-indazolealanine was established through four independent analytical methods in the primary characterization study [1]. Mass spectrometric analysis confirmed the molecular ion corresponding to C₁₀H₁₁N₃O₂ (exact mass 205.085 Da) [1]. Elemental analysis verified the empirical formula. Critically, careful assignment of both ¹H- and ¹³C-NMR signals using several NMR techniques revealed that the β-carbon of the alanine moiety is bound specifically to the 1-N-position of the indazole ring, not the 3-C position [1]. This multimodal characterization provides a reference dataset for identity verification and purity assessment during procurement, in contrast to compounds characterized by fewer orthogonal methods.

structural characterization mass spectrometry NMR elemental analysis quality control

Recommended Research and Industrial Application Scenarios for beta-1-Indazolealanine (CAS 102293-15-2)


Probing Tryptophan Synthase Substrate Specificity and Catalytic Mechanism via Non-3-Position β-Replacement

beta-1-Indazolealanine is uniquely suited for investigating the substrate tolerance of tryptophan synthase beyond the canonical 3-position β-replacement. Since it represents the first and only reported example of tryptophan synthase catalyzing attachment at the 1-N position of an indole analog rather than the 3-C position [1], it serves as a critical probe for mapping the stereoelectronic constraints of the enzyme's active site. Researchers studying enzyme engineering or directed evolution of TrpS for non-canonical amino acid synthesis should use this compound as a benchmark substrate to evaluate whether engineered variants retain or expand the atypical N1 regiospecificity [2].

Non-Canonical Amino Acid for Residue-Specific Protein Incorporation and Fluorescence Perturbation Studies

As a tryptophan isostere with an indazole chromophore, beta-1-indazolealanine may serve as a spectroscopic probe when incorporated into recombinant proteins via selective pressure incorporation methods in E. coli Trp auxotrophs. The indazole ring's distinct UV absorbance and potential fluorescence properties, combined with its increased lipophilicity (ΔLogP ≈ +2.3 vs. L-tryptophan) [1], offer opportunities for studying protein folding, local environment sensitivity, and protein-ligand interactions. Researchers should note that incorporation efficiency via endogenous aminoacyl-tRNA synthetases has not been experimentally quantified for this specific analog and requires empirical validation [2].

Positional Isomer Comparator for Indazole-Based IDO1/TDO Inhibitor Screening

In drug discovery programs targeting the kynurenine pathway via indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO) inhibition, beta-1-indazolealanine provides a structurally defined N1-linked comparator to the more commonly studied C3-linked 3-indazolealanine (Tryptazan) [1][2]. Because IDO1 and TDO catalyze oxidative cleavage of the indole pyrrole ring at the C2–C3 bond, the altered electron distribution conferred by the N1 vs. C3 connectivity in beta-1-indazolealanine may yield differential inhibition kinetics or binding modes. Screening both positional isomers in parallel is recommended to establish structure-activity relationships [3].

Reference Standard for Analytical Method Development and Quality Control of Indazole-Containing Amino Acids

The published multimodal characterization dataset for beta-1-indazolealanine—comprising mass spectrometry, elemental analysis, ¹H-NMR, and ¹³C-NMR with complete signal assignment [1]—makes it a suitable reference compound for developing and validating HPLC, LC-MS, and NMR methods for the analysis of indazole-containing amino acids and their derivatives. Procurement teams sourcing this compound for use as an analytical reference standard should verify that the supplied material's NMR spectrum matches the published N1-regiospecific assignment to rule out contamination with the C3 positional isomer [2].

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